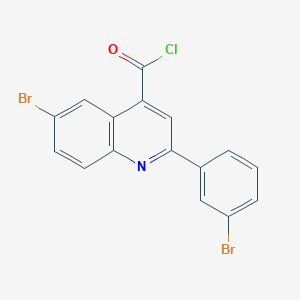6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride
CAS No.: 1160253-07-5
Cat. No.: VC2549059
Molecular Formula: C16H8Br2ClNO
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160253-07-5 |
|---|---|
| Molecular Formula | C16H8Br2ClNO |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |
| Standard InChI Key | JZPFANCHOCEWSG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride features a quinoline core with specific functional group substitutions. The compound contains two bromine atoms: one at the 6-position of the quinoline ring and another at the 3-position of the attached phenyl ring. The key reactive group is the carbonyl chloride (acid chloride) functionality at the 4-position of the quinoline ring. This structure can be derived from the related carboxylic acid, 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid, which has been more extensively documented.
The molecular formula of this compound is C₁₆H₈Br₂ClNO, with an approximate molecular weight of 425.50 g/mol. This can be calculated by substituting the hydroxyl group of the carboxylic acid (C₁₆H₉Br₂NO₂, MW: 407.06 g/mol) with a chlorine atom.
Physical Properties
Based on the structural characteristics and properties of similar quinoline derivatives, 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride likely appears as a pale yellow to off-white crystalline solid. As an acid chloride, the compound would be expected to be hygroscopic and sensitive to moisture, readily hydrolyzing back to the carboxylic acid when exposed to water.
The compound is likely soluble in organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide, but would show poor solubility in water due to its hydrophobic nature and reactivity with water.
Synthesis Methods
From Carboxylic Acid Precursor
The most common method for synthesizing acid chlorides is through the conversion of the corresponding carboxylic acid. For 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride, this would involve treating 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF).
The synthesis of the precursor carboxylic acid has been documented and typically involves the Pfitzinger reaction, where isatin reacts with an appropriate acetophenone derivative under basic conditions . For 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid, this would involve the reaction of 6-bromoisatin with 3-bromoacetophenone.
The following table outlines the expected synthetic route:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Synthesis of 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | 6-Bromoisatin, 3-Bromoacetophenone, Base | Refluxing ethanol |
| 2 | Conversion to acid chloride | 6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid, SOCl₂ or (COCl)₂ | Anhydrous conditions, 40-70°C, 2-4 hours |
Alternative Synthetic Routes
Chemical Reactivity
General Reactivity
As an acid chloride, 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride is highly reactive toward nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various derivatives, including:
-
Amides - through reaction with amines
-
Esters - through reaction with alcohols
-
Hydrazides - through reaction with hydrazine or hydrazine derivatives
-
Thioesters - through reaction with thiols
The reactivity pattern is supported by the documented synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide from its ester derivative, suggesting a similar pathway would be viable for the 6-Bromo-2-(3-bromophenyl) analog .
Specific Reactions
The compound can be used to synthesize biologically relevant derivatives. For example, conversion to the hydrazide intermediate would enable further transformations to create compounds with potential antimicrobial properties. The search results indicate that quinoline derivatives with hydrazide functionality can be further modified to create compounds like:
-
Ethoxyformaldehyde hydrazones - through reaction with triethyl orthoformate
-
Pyrazole derivatives - through reaction with β-dicarbonyl compounds
-
Acetamidohydrazinyl derivatives - which have shown antimicrobial activity
Applications in Medicinal Chemistry
| Pathogen | Related Compound Structure | MIC (μM) | Potential Activity Mechanism |
|---|---|---|---|
| S. aureus | Ethyl formohydrazonate derivatives | 49.04 | DNA gyrase inhibition |
| S. aureus | 4-(4-methoxyphenyl)acetamidohydazinyl derivatives | 38.64 | DNA gyrase inhibition |
| C. albicans | Various quinoline derivatives | 164.35-192.29 | Cell membrane disruption |
DNA Gyrase Inhibition
Quinolines are known to act as DNA gyrase inhibitors, affecting bacterial DNA replication and recombination . The structural features of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride and its derivatives may enable interaction with these bacterial enzymes, potentially conferring antibacterial properties.
Materials Science Applications
Optoelectronic Properties
Brominated quinoline derivatives have potential applications in materials science due to their optical and electronic properties. The presence of bromine atoms in 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride could contribute to unique optical characteristics, making derivatives of this compound candidates for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Synthetic Versatility
The acid chloride functionality provides a reactive handle for further modifications, enabling the incorporation of this quinoline scaffold into more complex materials. This could include polymeric materials, coordination complexes with metals, or surface functionalization of materials.
Analytical Characterization
Spectroscopic Identification
For the identification and characterization of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride, several spectroscopic techniques would be applicable, similar to those used for related compounds:
-
Infrared (IR) Spectroscopy: The acid chloride group would show a characteristic C=O stretching absorption around 1760-1800 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on the data from similar compounds, the ¹H NMR spectrum would show aromatic proton signals in the range of δ 7.0-9.0 ppm, with specific patterns reflecting the substitution pattern of both the quinoline and phenyl rings . The absence of the carboxylic acid proton signal (typically around δ 13.0 ppm) would confirm the conversion to the acid chloride.
-
Mass Spectrometry: The compound would exhibit a characteristic isotope pattern due to the presence of two bromine atoms and one chlorine atom.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) could be used for purity assessment and reaction monitoring during synthesis, with appropriate non-aqueous mobile phases to prevent hydrolysis of the acid chloride functionality.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume